molecular formula C17H21ClN2O3 B2708175 N-[2-(3-chlorophenyl)-2-methoxypropyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide CAS No. 1798512-03-4

N-[2-(3-chlorophenyl)-2-methoxypropyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide

Cat. No.: B2708175
CAS No.: 1798512-03-4
M. Wt: 336.82
InChI Key: SODGZESHTFTLEL-UHFFFAOYSA-N
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Description

N-[2-(3-chlorophenyl)-2-methoxypropyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chlorophenyl group, a methoxypropyl chain, and a dimethylisoxazolyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-chlorophenyl)-2-methoxypropyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide typically involves multiple steps:

    Formation of the Chlorophenyl Intermediate: The starting material, 3-chlorophenyl, is reacted with appropriate reagents to introduce the methoxypropyl group.

    Formation of the Isoxazole Ring: The intermediate is then subjected to cyclization reactions to form the isoxazole ring.

    Acetamide Formation: Finally, the acetamide group is introduced through an amidation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxypropyl group.

    Reduction: Reduction reactions could target the chlorophenyl group or the isoxazole ring.

    Substitution: The chlorophenyl group is susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be employed.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a dechlorinated or reduced isoxazole compound.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a biochemical probe or in drug discovery.

    Medicine: Investigated for its pharmacological properties, such as anti-inflammatory or antimicrobial activity.

    Industry: Possible applications in materials science or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. Typically, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(3-chlorophenyl)-2-methoxypropyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide: can be compared with other acetamides or isoxazole derivatives.

    This compound: may share similarities with compounds like this compound.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N-[2-(3-chlorophenyl)-2-methoxypropyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN2O3/c1-11-15(12(2)23-20-11)9-16(21)19-10-17(3,22-4)13-6-5-7-14(18)8-13/h5-8H,9-10H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SODGZESHTFTLEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)NCC(C)(C2=CC(=CC=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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